D-sorbose 1,6-bisphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O12P2 |
|---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5+,6+/m1/s1 |
InChI Key |
XPYBSIWDXQFNMH-PYWDMBMJSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Metabolic Pathways and Flux Dynamics of D Sorbose 1,6 Bisphosphate
Role in Glycolysis and Gluconeogenesis
D-Sorbose 1,6-bisphosphate is structurally analogous to fructose (B13574) 1,6-bisphosphate, a central intermediate in glycolysis and gluconeogenesis. Its connection to these pathways is primarily through the shared precursors, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P).
The formation of a hexose (B10828440) bisphosphate from two triose phosphates is a reversible aldol (B89426) condensation. In glycolysis, fructose-bisphosphate aldolase (B8822740) catalyzes the cleavage of fructose 1,6-bisphosphate into DHAP and G3P. wikipedia.orgreactome.org The reverse reaction, the condensation of DHAP and G3P, is a key step in gluconeogenesis. wikipedia.org
Similarly, this compound can be synthesized through the enzymatic condensation of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate. This reaction is catalyzed by certain DHAP-dependent aldolases. For instance, L-rhamnulose-1-phosphate aldolase (RhaD) has been shown to utilize D-glyceraldehyde as a substrate, in addition to its preferred L-glyceraldehyde, to produce a mixture of D-sorbose and D-psicose products (following dephosphorylation). nih.gov This demonstrates that the interconversion between the triose phosphates (DHAP and G3P) and a sorbose bisphosphate backbone is biochemically feasible, mirroring the aldolase reaction in central metabolism. wikipedia.orgnih.gov
The synthesis of this compound from DHAP and G3P represents a direct point of integration into central carbon metabolism. DHAP and G3P are pivotal metabolic intermediates that lie at the junction of several major pathways:
Glycolysis: These molecules are products of fructose 1,6-bisphosphate cleavage and are further catabolized to pyruvate to generate ATP. ethz.ch
Gluconeogenesis: They serve as the building blocks for the synthesis of glucose.
Pentose Phosphate Pathway (PPP): G3P is an intermediate of the non-oxidative phase of the PPP, which is crucial for producing nucleotide precursors (ribose 5-phosphate) and NADPH for reductive biosynthesis. khanacademy.org
Calvin Cycle: In photosynthetic organisms, DHAP and G3P are products of CO2 fixation and are used to regenerate the initial acceptor molecule, ribulose-1,5-bisphosphate, as well as for the synthesis of carbohydrates. libretexts.org
The enzymatic formation of this compound would divert the carbon flux away from these central pathways. This diversion could potentially impact cellular energy production, biosynthetic capacity, and redox balance, depending on the rate of its formation and subsequent metabolism.
The conversion between fructose 6-phosphate (F6P) and fructose 1,6-bisphosphate (FBP) is a key regulatory point in glycolysis and gluconeogenesis. nih.gov This substrate cycle is tightly controlled by the activities of phosphofructokinase-1 (PFK-1) and fructose 1,6-bisphosphatase (FBPase-1). wikipedia.org The primary allosteric regulator of this cycle is fructose 2,6-bisphosphate, which activates PFK-1 and inhibits FBPase-1. nih.govwikipedia.org Other molecules like ATP and AMP also exert significant regulatory effects. nih.gov
Currently, there is no scientific evidence to suggest that this compound acts as a direct allosteric regulator of either phosphofructokinase-1 or fructose 1,6-bisphosphatase. The known regulation of this critical metabolic checkpoint is attributed to other well-characterized effector molecules. kinxcdn.comyoutube.com
Involvement in the Calvin-Benson Cycle (Reductive Pentose Phosphate Cycle)
The Calvin-Benson cycle is the primary pathway for carbon fixation in photosynthetic organisms. libretexts.org A key enzyme in this cycle is fructose-1,6-bisphosphate aldolase, which catalyzes two critical reactions: the condensation of DHAP and glyceraldehyde 3-phosphate to form fructose 1,6-bisphosphate, and the condensation of DHAP with erythrose 4-phosphate to produce sedoheptulose (B1238255) 1,7-bisphosphate. wikipedia.orgresearchgate.net
While the formation of this compound from DHAP and G3P is biochemically analogous to the formation of fructose 1,6-bisphosphate, there is no documented evidence of this compound being a natural intermediate or product within the Calvin-Benson cycle. The substrate specificity of the Calvin cycle aldolases is directed towards the synthesis of fructose and sedoheptulose bisphosphates, which are essential for the cycle's regenerative phase. nih.govnih.gov
Contribution to Rare Sugar Biosynthesis and Metabolism
D-sorbose is a rare ketohexose that is not abundant in nature. Its biosynthesis is an area of significant research, with enzymatic methods offering a promising route for production.
The enzymatic synthesis of D-sorbose is achieved through an aldol condensation reaction between a donor molecule, dihydroxyacetone phosphate (DHAP), and an acceptor molecule, D-glyceraldehyde. nih.gov This reaction is catalyzed by DHAP-dependent aldolases, which create a new carbon-carbon bond and form the six-carbon backbone of the ketose.
One notable enzyme used for this purpose is L-rhamnulose-1-phosphate aldolase (RhaD). While this enzyme typically uses L-glyceraldehyde to produce L-fructose-1-phosphate, it has been found to also tolerate D-glyceraldehyde as a substrate. nih.gov The reaction with D-glyceraldehyde, however, results in a loss of stereoselectivity, yielding both D-sorbose-1-phosphate and D-psicose-1-phosphate. These phosphorylated sugars are then typically dephosphorylated by a phosphatase to yield the final rare sugars, D-sorbose and D-psicose. nih.gov
Table 1: Enzymatic Synthesis of D-Sorbose from DHAP and D-Glyceraldehyde
| Enzyme | Donor Substrate | Acceptor Substrate | Phosphorylated Products | Final Products (after dephosphorylation) |
| L-rhamnulose-1-phosphate aldolase (RhaD) | Dihydroxyacetone phosphate (DHAP) | D-glyceraldehyde | D-sorbose-1-phosphate & D-psicose-1-phosphate | D-sorbose & D-psicose |
Role in Specific Biological Processes (e.g., Hibernation Metabolism, Carbon Fixation)
There is currently no scientific evidence to suggest a role for this compound in either hibernation metabolism or carbon fixation pathways.
Hibernation Metabolism:
During hibernation, mammals undergo significant metabolic depression to conserve energy physiology.org. This process involves the regulation of key metabolic pathways, including a general suppression of glycolysis and an emphasis on lipid metabolism nih.govescholarship.org. Research on the molecular mechanisms of hibernation has highlighted the importance of enzymes like fructose-1,6-bisphosphatase (FBPase), which is involved in gluconeogenesis nih.gov. Studies in hibernating animals, such as the red-eared slider turtle and ground squirrels, have shown that the activity of FBPase is regulated during periods of anoxia and torpor nih.govmdpi.com. However, these studies focus on the regulation of fructose 1,6-bisphosphate metabolism, and there is no mention of this compound being involved in these processes.
Carbon Fixation:
Carbon fixation pathways, such as the Calvin-Benson cycle in photosynthetic organisms, are fundamental for the conversion of inorganic carbon into organic compounds frontiersin.org. The regulation of this cycle is critical for photosynthetic efficiency and involves several key enzymes, including fructose-1,6-bisphosphatase and sedoheptulose-1,7-bisphosphatase nih.govnih.govresearchgate.net. These enzymes control the flow of carbon through the cycle, leading to the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor researchgate.net. Extensive research on the intermediates and regulatory points of the Calvin cycle has not identified this compound as a participant. The focus remains on intermediates such as fructose 1,6-bisphosphate and sedoheptulose 1,7-bisphosphate.
Regulation of D Sorbose 1,6 Bisphosphate Metabolism
Allosteric Regulation of FBPase and FBA
Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to fluctuating levels of metabolic intermediates. This is particularly crucial for controlling the flux through pathways like gluconeogenesis and glycolysis, where enzymes acting on sugar bisphosphates are key control points.
The activity of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, is tightly controlled by allosteric inhibitors that signal the cell's energy state and the availability of glycolytic substrates. Adenosine monophosphate (AMP) is a primary allosteric inhibitor, indicating low cellular energy levels. nih.gov High concentrations of AMP signal the need to generate ATP via glycolysis, thus inhibiting the opposing gluconeogenic pathway by suppressing FBPase activity. nih.govmdpi.com
Fructose (B13574) 2,6-bisphosphate is another potent allosteric inhibitor of FBPase. nih.govwikipedia.org This molecule serves as a powerful intracellular signal that coordinates glycolysis and gluconeogenesis; its presence strongly promotes glycolysis while inhibiting gluconeogenesis. nih.gov The inhibition of FBPase by fructose 2,6-bisphosphate is competitive, as it binds to the active site and sterically hinders access by the substrate, fructose 1,6-bisphosphate. nih.gov The effects of AMP and fructose 2,6-bisphosphate can be synergistic, meaning their combined inhibitory effect is greater than the sum of their individual effects. researchgate.net
In contrast to FBPase, fructose-1,6-bisphosphate aldolase (B8822740) (FBA) is generally not regulated by AMP or fructose 2,6-bisphosphate. However, studies on cytosolic FBA from germinating mung beans have shown that its activity can be inhibited by ATP, ADP, and AMP, which function as competitive inhibitors. nih.gov In this specific plant aldolase, ATP acts as a potent feedback inhibitor, not only increasing the Michaelis constant (K_m) for its substrate but also inducing cooperative substrate binding. nih.gov
Table 1: Allosteric Modulators of FBPase and FBA
| Enzyme | Modulator | Effect | Mechanism | Source |
|---|---|---|---|---|
| Fructose-1,6-bisphosphatase (FBPase) | AMP | Inhibition | Binds to a distant allosteric site, promoting an inactive conformation. | nih.govmdpi.com |
| Fructose-1,6-bisphosphatase (FBPase) | Fructose 2,6-bisphosphate | Inhibition | Binds competitively to the active site. | nih.gov |
| Fructose-bisphosphate Aldolase (FBA) (Mung Bean) | ATP, ADP, AMP | Inhibition | Function as competitive inhibitors; ATP also reduces Vmax and induces sigmoidal kinetics. | nih.gov |
The allosteric inhibition of FBPase by AMP is mediated by significant conformational changes within the enzyme's structure. FBPase typically exists as a homotetramer and oscillates between two main conformational states: an active "R" (relaxed) state and an inactive "T" (tense) state. The binding of the inhibitor AMP to an allosteric site, which is distant from the active site, stabilizes the T-state. nih.gov This transition involves a substantial rotation of approximately 19° between the dimeric subunits of the tetramer, resulting in a less active enzyme form. nih.gov
This conformational shift has direct consequences for the active site. A critical loop required for catalysis is displaced, moving it away from the substrate-binding site and rendering the enzyme less effective. nih.gov Crystal structures of FBPase with and without AMP bound have provided detailed insights into these structural rearrangements at both the ligand-binding site and the subunit interfaces. nih.gov Inactivation upon modification of a single subunit indicates a high degree of cooperative behavior among the subunits, where a change in one can propagate throughout the tetramer. nih.gov
Table 2: Conformational States of FBPase
| State | Conformation | Activity Level | Bound Modulator | Structural Feature | Source |
|---|---|---|---|---|---|
| R-State | Relaxed | Active | None (or substrate) | Catalytic loop is engaged and properly positioned for catalysis. | researchgate.net |
| T-State | Tense | Inactive/Less Active | AMP | Subunits are rotated relative to each other; catalytic loop is disengaged from the active site. | nih.govresearchgate.net |
Transcriptional and Post-Translational Control of Related Enzymes
Beyond rapid allosteric control, the metabolism of D-sorbose 1,6-bisphosphate is regulated over longer timescales through the control of enzyme synthesis (transcription) and by covalent modifications to the enzymes themselves (post-translational control).
The synthesis of enzymes for metabolizing alternative sugars like sorbose is often under strict transcriptional control, ensuring that the cell prioritizes the use of preferred carbon sources such as glucose. This phenomenon, known as catabolite repression, prevents the expression of genes for alternative metabolic pathways when glucose is available. nih.govwikipedia.org
In several bacteria, genes for L-sorbose metabolism are organized into sor operons. nih.govnih.gov Studies in Lactobacillus casei have shown that the transcription of its sor operon, which includes a gene for a ketose-1,6-bisphosphate aldolase, is induced by L-sorbose. nih.govnih.govresearchgate.net However, in the presence of glucose, the expression of this operon is repressed. nih.govnih.gov This repression is mediated by the catabolite control protein A (CcpA) and components of the phosphotransferase system (PTS), which serves as the cell's glucose-sensing machinery. nih.govwikipedia.org Similarly, in Gluconobacter frateurii, a transcriptional regulator, SboR, acts as a repressor for the sboA gene, which encodes an L-sorbose reductase required for growth on L-sorbose. nih.gov Inhibition of L-sorbose metabolism in E. coli under acidic conditions leads to significant transcriptional changes, including the dysregulation of energy metabolism pathways and the downregulation of virulence genes, demonstrating the pathway's link to cellular homeostasis and pathogenicity. dovepress.com
Post-translational modifications (PTMs) provide another layer of regulation, allowing for the fine-tuning of enzyme activity without altering protein levels. FBPase and FBA are subject to a variety of such modifications.
FBPase Regulation:
Phosphorylation: In the red-eared slider turtle, FBPase from the liver undergoes increased threonine phosphorylation during anoxia. This modification is associated with a significant decrease in the enzyme's maximal activity, contributing to the suppression of gluconeogenesis to conserve energy. mdpi.com
Ubiquitination: In yeast (Saccharomyces cerevisiae), FBPase is known to be ubiquitinated, which can target the enzyme for proteasomal degradation. uniprot.org
Redox Regulation: In plants, chloroplastic FBPase activity is regulated by the redox state of the cell via the ferredoxin/thioredoxin system, linking its activity to light availability during photosynthesis. oup.com
FBA Regulation:
Acetylation: During infection of the silkworm Bombyx mori by a nucleopolyhedrovirus (BmNPV), the host's FBA is acetylated on a specific lysine (B10760008) residue (K42). nih.gov This acetylation enhances the enzyme's activity, promoting glycolysis to support viral proliferation. nih.gov
Redox Regulation: Cytosolic FBA in Arabidopsis thaliana can be reversibly inactivated by glutathionylation (the addition of a glutathione (B108866) molecule) or irreversibly inactivated by nitrosylation (the addition of a nitroso group) at specific cysteine residues. nih.gov This redox-dependent regulation suggests a mechanism for controlling glycolytic flux in response to oxidative or nitrosative stress. nih.gov The formation of a mixed disulfide with oxidized glutathione can also allosterically inactivate rabbit muscle aldolase. nih.gov
Deamidation: In rabbit muscle, FBA exists in different forms, with one form arising from the deamidation of an asparagine residue to an aspartate residue. uniprot.org
Methodologies for Research and Analysis of D Sorbose 1,6 Bisphosphate
Enzymatic Assays for Quantifying D-Sorbose 1,6-Bisphosphate and Enzyme Activitiesscholaris.canih.gov
Enzymatic assays are fundamental for determining the concentration of this compound and the activity of enzymes that metabolize it. These assays are often based on the measurement of substrate depletion or product formation over time.
A common approach involves coupling the reaction of interest to one or more subsequent enzymatic reactions that result in a measurable change, such as the production or consumption of NADH or NADPH, which can be monitored spectrophotometrically at 340 nm. egyankosh.ac.in For instance, the activity of aldolase (B8822740) with this compound can be measured by coupling the production of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate to the oxidation of NADH in the presence of ancillary enzymes like triosephosphate isomerase and glycerol-3-phosphate dehydrogenase. nih.gov
Similarly, the activity of phosphatases acting on this compound can be quantified by measuring the release of inorganic phosphate using a colorimetric method, such as the malachite green assay. nih.gov This assay provides a sensitive endpoint measurement of phosphate concentration.
Key enzymes that interact with or are structurally similar to enzymes that interact with this compound include:
Aldolases: These enzymes catalyze the reversible cleavage of fructose (B13574) 1,6-bisphosphate and can also act on other sugar bisphosphates, including this compound. vulcanchem.comresearchgate.netnih.gov
Fructose-1,6-bisphosphatase (FBPase): This enzyme hydrolyzes fructose 1,6-bisphosphate to fructose 6-phosphate and may exhibit activity towards this compound. wikipedia.orgmdpi.com
The table below summarizes enzymes and their potential interactions with this compound, forming the basis for various enzymatic assays.
| Enzyme | EC Number | Typical Substrate | Potential Interaction with this compound |
| Tagatose-1,6-bisphosphate aldolase | 4.1.2.40 | D-tagatose 1,6-bisphosphate | Catalyzes cleavage researchgate.netnih.gov |
| Fructose-1,6-bisphosphate aldolase | 4.1.2.13 | D-fructose 1,6-bisphosphate | Potential for cleavage nih.govresearchgate.net |
| Fructose-1,6-bisphosphatase | 3.1.3.11 | D-fructose 1,6-bisphosphate | Potential for dephosphorylation vulcanchem.comwikipedia.org |
Chromatographic Techniques for Separation and Detection
Chromatography is a powerful tool for separating this compound from other cellular components and reaction mixtures. advancechemjournal.com
High-Performance Liquid Chromatography (HPLC) with Specialized Columnshmdb.ca
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugar phosphates. nih.gov Due to the high polarity of these compounds, specialized columns are required for effective separation. sielc.com Mixed-mode columns, which combine anion-exchange and reversed-phase properties, are particularly effective for separating sugar mono- and bisphosphates. sielc.comsielc.com Hydrophilic Interaction Chromatography (HILIC) is another widely used technique that provides excellent separation of polar compounds like phosphorylated sugars. chromatographyonline.com
Detection of these non-chromophoric compounds is often achieved using universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). sielc.comsielc.com Mass spectrometry (MS) can also be coupled with HPLC for highly sensitive and specific detection. chromatographyonline.com
The following table outlines HPLC column types and detectors used for the analysis of sugar phosphates.
| Column Type | Separation Principle | Detector |
| Mixed-Mode (e.g., Primesep SB, Newcrom B) | Ion-exchange and Reversed-phase | ELSD, CAD, MS sielc.comsielc.comsielc.com |
| HILIC (e.g., Shodex HILICpak) | Hydrophilic Interaction | ELSD, MS, Corona CAD chromatographyonline.comshodexhplc.com |
| Cation Exchange | Coordination affinity with cations | Refractive Index (RI) vulcanchem.com |
Coupled Assays for Continuous Monitoring of Reactions
Coupled assays are instrumental for the real-time monitoring of enzymatic reactions involving this compound. nih.gov In this approach, the product of the primary enzymatic reaction serves as the substrate for a secondary "coupling" enzyme. egyankosh.ac.in This secondary reaction is designed to produce a readily detectable signal, often a change in absorbance or fluorescence. semanticscholar.org
For example, the activity of an aldolase cleaving this compound can be continuously monitored by coupling the reaction to the NADH-dependent reduction of one of the triose phosphate products. nih.gov The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to the activity of the primary enzyme. egyankosh.ac.in This method allows for the determination of initial reaction velocities and detailed kinetic analysis.
Spectroscopic Methods for Structural and Mechanistic Studies
Spectroscopic techniques provide invaluable insights into the three-dimensional structure of this compound and its interactions with enzymes at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Identificationabcam.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. libretexts.org For sugar phosphates like this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative. acs.org NMR can be used to identify the specific isomeric form of the sugar and to determine the positions of the phosphate groups on the carbon backbone. nih.gov The chemical shifts and coupling constants observed in the NMR spectrum provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. libretexts.org
X-ray Crystallography for Enzyme-Substrate Complexesnih.gov
X-ray crystallography is the premier method for obtaining high-resolution, three-dimensional structures of enzyme-substrate complexes. To study the interaction of this compound with an enzyme, co-crystallization or soaking of the substrate into pre-formed enzyme crystals is performed. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
This technique has been successfully applied to understand how various aldolases and phosphatases bind their substrates. For example, the crystal structures of tagatose-1,6-bisphosphate aldolase have revealed that this enzyme can accommodate several diastereoisomers, including this compound, in its active site. researchgate.netproteopedia.orgpdbj.org Similarly, crystallographic studies of fructose-1,6-bisphosphatase have provided detailed views of its active site and allosteric regulatory sites. rcsb.orgnih.govnih.gov These structures are crucial for understanding the molecular basis of substrate specificity and catalysis.
The table below lists enzymes whose crystal structures have provided insights relevant to this compound interactions.
| Enzyme | PDB ID (Example) | Resolution (Å) | Key Insights |
| Tagatose-1,6-bisphosphate aldolase (S. pyogenes) | 3MYO | 2.5 | Broad substrate specificity, including this compound pdbj.org |
| Tagatose-1,6-bisphosphate aldolase (S. aureus) | 3MYP | N/A | Insights into substrate specificity and virulence gene regulation proteopedia.org |
| Fructose-1,6-bisphosphatase (Human) | 2JJK | 2.00 | Structure of the enzyme complexed with an inhibitor rcsb.org |
| Fructose-1,6-bisphosphatase (Pig) | 1FBP | 2.1 | Complex with the product fructose 6-phosphate nih.gov |
Genetic engineering and molecular biology approaches have become indispensable in the study of this compound and its associated metabolic pathways. These techniques allow for the detailed investigation of enzyme function, reaction mechanisms, and the engineering of microorganisms for pathway analysis and production of valuable compounds.
Recombinant Protein Expression and Purification
The production of enzymes involved in this compound metabolism in heterologous hosts, such as Escherichia coli, is a fundamental technique for their characterization. mdpi.comnovusbio.comnih.gov This process allows for the generation of large quantities of a specific enzyme, free from other cellular components, which is crucial for detailed biochemical and structural studies.
Detailed Research Findings:
Expression Systems: E. coli is a commonly used host for expressing proteins related to this compound metabolism, including fructose-1,6-bisphosphate aldolases (FBA). mdpi.comnovusbio.comnih.govnih.gov The choice of expression strain, such as E. coli BL21(DE3), is critical for achieving high yields of the recombinant protein. nih.govfrontiersin.org Other expression systems, like the methylotrophic yeast Pichia pastoris, offer advantages for complex proteins requiring post-translational modifications. nih.gov
Purification Techniques: Affinity chromatography is a primary method for purifying recombinant proteins. mdpi.comnih.gov His-tags (a sequence of histidine residues) are frequently fused to the recombinant protein, allowing for selective binding to nickel- or cobalt-chelated resins. novusbio.comnih.govwiley.com This is often followed by size-exclusion chromatography to obtain a highly purified protein. mdpi.com The purity of the final protein is typically assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). wiley.comjournalagent.com
Characterization of Purified Enzymes: Once purified, the recombinant enzymes can be subjected to a battery of tests to determine their properties. This includes determining their molecular weight, optimal temperature and pH for activity, and kinetic parameters such as K(_{m}) and specific activity. mdpi.comnih.govjournalagent.com For instance, the recombinant fructose-1,6-bisphosphate aldolase from Euphausia superba (EsFBA) was purified 20.4-fold with a specific activity of 193.5 U/mg. mdpi.com Similarly, human placental aldolase was purified 40.5-fold. journalagent.com
| Enzyme | Source Organism | Expression Host | Purification Method | Key Findings |
|---|---|---|---|---|
| Fructose-1,6-bisphosphate aldolase (FBA) | Euphausia superba | E. coli | HisTrap HP affinity chromatography, Size-exclusion chromatography | Purified 20.4-fold with a specific activity of 193.5 U/mg. mdpi.com |
| Fructose-1,6-bisphosphate aldolase (FBA) | Methylococcus capsulatus Bath | E. coli BL21(DE3) | Affinity metal chelating chromatography | The enzyme is a hexamer (240 kDa) activated by Co2+. nih.gov |
| Aldolase A | Human | E. coli | N-terminal His-tag fusion | Specific activity is > 10 units/mg. novusbio.com |
| L-Sorbosone Dehydrogenase (SNDH) | Gluconobacter oxydans WSH-004 | E. coli | C-terminal His-tag | The molecular weight is consistent with the theoretical size of 54.4 kDa. wiley.com |
Site-Directed Mutagenesis for Mechanistic Probing
Site-directed mutagenesis is a powerful tool used to investigate the roles of specific amino acid residues in the catalytic mechanism and substrate specificity of enzymes. mdpi.comnih.gov By changing a single amino acid, researchers can observe the effect on enzyme function, thereby deducing the contribution of that residue.
Detailed Research Findings:
Identifying Key Catalytic Residues: Studies on fructose-1,6-bisphosphate aldolases have identified several critical residues. For class I aldolases, a lysine (B10760008) residue forms a Schiff base with the substrate, and a glutamate (B1630785) residue is involved in proton transfer steps. nih.gov For example, in rabbit muscle aldolase, Lys-229 is the Schiff base-forming residue, and Glu-187 mediates proton transfers. nih.gov Aspartate-33 has also been identified as a critical residue in the catalytic mechanism. mdpi.com
Probing Stereospecificity: Site-directed mutagenesis has been instrumental in understanding the stereospecificity of aldolases. nih.gov The condensation of dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde by fructose-1,6-bisphosphate aldolase produces L-sorbose 1,6-bisphosphate, though at a much slower rate than the reaction with the D-isomer. nih.gov Mutagenesis studies help to elucidate the structural basis for this discrimination.
Altering Enzyme Properties: By targeting specific amino acids, it is possible to alter the properties of an enzyme. For instance, mutants of L-sorbosone dehydrogenase with enhanced activity have been created by extending the substrate channels. wiley.com Targeted mutations at positions 34, 147, 188, and 230 in EsFBA confirmed their roles as key amino acid residues. mdpi.com
| Enzyme | Mutated Residue(s) | Organism | Observed Effect |
|---|---|---|---|
| Fructose-1,6-bisphosphate aldolase | Lys-229, Glu-187 | Rabbit muscle | Identified roles in Schiff base formation and proton transfer. nih.gov |
| Fructose-1,6-bisphosphate aldolase | Asp-33 | Rabbit muscle | Identified as a critical catalytic residue. mdpi.com |
| Fructose-1,6-bisphosphate aldolase (EsFBA) | Positions 34, 147, 188, 230 | Euphausia superba | Confirmed their roles as key amino acid residues. mdpi.com |
| L-Sorbosone Dehydrogenase | Residues in substrate channel | Gluconobacter oxydans | Created mutants with enhanced activity. wiley.com |
Metabolic Engineering of Microorganisms for Pathway Analysis
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a specific substance. nih.govnrfhh.com This approach is crucial for analyzing and optimizing metabolic pathways involving this compound.
Detailed Research Findings:
Pathway Construction and Optimization: Recombinant pathways for the synthesis of rare sugars like L-sorbose have been constructed in microbial hosts like Corynebacterium glutamicum and E. coli. nih.govasm.org These pathways often involve the expression of multiple enzymes, such as aldolases and phosphatases. nih.gov For example, a pathway for producing L-sorbose and L-psicose from glucose and L-glyceraldehyde was developed, where DHAP is generated through glycolysis. nih.govasm.org
Flux Analysis and Bottleneck Identification: Metabolic flux analysis (MFA) is used to quantify the flow of metabolites through a metabolic network, helping to identify bottlenecks and guide engineering strategies. nrfhh.com For example, in the production of 2-keto-L-gulonic acid (a derivative of sorbose), sorbose dehydrogenase was identified as a rate-limiting enzyme. researchgate.net
Improving Product Yields: By overexpressing key enzymes and deleting competing pathways, the yield of the desired product can be significantly increased. researchgate.netfrontiersin.org In one study, deletion of a gene encoding a Zn-dependent alcohol dehydrogenase in C. glutamicum decreased the conversion of L-glyceraldehyde to glycerol (B35011), thereby increasing the yield of L-sorbose and L-psicose. asm.org Fed-batch cultivation of an engineered C. glutamicum strain produced 3.5 g/liter of L-sorbose. asm.org In another example, engineering of Gluconobacter oxydans led to the direct production of 2-keto-L-gulonic acid from D-sorbitol. frontiersin.org
| Organism | Target Pathway/Product | Engineering Strategy | Result |
|---|---|---|---|
| Corynebacterium glutamicum | L-sorbose and L-psicose | Expression of aldolase and phosphatase; deletion of competing alcohol dehydrogenase gene. | Produced 3.5 g/L L-sorbose and 2.3 g/L L-psicose in fed-batch culture. asm.org |
| Gluconobacter cerinus | 2-keto-L-gulonic acid | Identification and verification of SNDH/SDH gene cluster; fermentation optimization. | Increased 2-KLG titer from undetectable to 51.9 g/L. researchgate.net |
| E. coli | D-allulose and D-sorbose | Assembly of a synthetic cascade from glycerol using DHAP-dependent aldolases. | Enhanced production of rare sugars. researchgate.net |
| Gluconobacter oxydans | 2-keto-L-gulonic acid | Stepwise metabolic engineering. | Direct production from D-sorbitol. frontiersin.org |
Biosynthetic and Chemo Enzymatic Production of D Sorbose 1,6 Bisphosphate and Analogues for Research Purposes
Enzymatic Synthesis from Simpler Carbohydrates and Phosphate (B84403) Donors
The enzymatic synthesis of D-sorbose 1,6-bisphosphate and its unphosphorylated precursor, D-sorbose, typically involves aldol (B89426) condensation reactions. These reactions join a donor molecule, dihydroxyacetone phosphate (DHAP), with an acceptor aldehyde. The choice of enzyme and acceptor substrate is critical in determining the stereochemical outcome of the product.
One of the key enzymes in this process is L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) . While RhaD is known to selectively react with L-glyceraldehyde to produce L-fructose-1-phosphate, it has been discovered that RhaD can also utilize D-glyceraldehyde as an acceptor. nih.gov This reaction, however, lacks stereoselectivity, leading to the simultaneous production of both D-sorbose-1-phosphate and D-psicose-1-phosphate. nih.govbeilstein-journals.org These diastereomers can then be separated using techniques like cation exchange resin chromatography. nih.govbeilstein-journals.org The phosphorylated products can be subsequently dephosphorylated by an acid phosphatase to yield D-sorbose and D-psicose. nih.gov
Another class of enzymes, D-fructose-1,6-bisphosphate aldolases (FruA) , which are central to glycolysis, can also be employed. nih.gov These enzymes catalyze the reversible condensation of DHAP and D-glyceraldehyde-3-phosphate. For synthetic purposes, they can utilize D-glyceraldehyde as an acceptor to produce D-fructose-1,6-bisphosphate. nih.gov Some FruA enzymes, along with tagatose-1,6-bisphosphate aldolases (TagA) , have shown a loss of strict stereoselectivity with certain non-natural acceptors like L-glyceraldehyde, producing a mix of L-sorbose and L-psicose. asm.org This highlights the potential for generating various stereoisomers by selecting specific aldolases and acceptor molecules.
A significant challenge in these enzymatic syntheses is the high cost and instability of the phosphate donor, DHAP. nih.govnih.gov To circumvent this, multi-enzyme, one-pot systems have been developed. In these cascades, DHAP is generated in situ from more affordable and stable precursors like DL-glycerol 3-phosphate or glycerol (B35011). nih.govnih.govresearchgate.net For instance, a four-enzyme system can be established using glycerol phosphate oxidase to convert L-glycerol 3-phosphate to DHAP, with catalase added to degrade the hydrogen peroxide byproduct. nih.govnih.gov The DHAP is then immediately used by the aldolase (e.g., RhaD or FruA) for the condensation reaction. nih.govnih.gov
The table below summarizes key enzymatic reactions for the synthesis of D-sorbose precursors.
| Enzyme | Donor Substrate | Acceptor Substrate | Product(s) | Reference(s) |
| L-rhamnulose-1-phosphate aldolase (RhaD) | Dihydroxyacetone phosphate (DHAP) | D-Glyceraldehyde | D-Sorbose-1-phosphate & D-Psicose-1-phosphate | nih.govbeilstein-journals.org |
| D-fructose-1,6-bisphosphate aldolase (FruA) | Dihydroxyacetone phosphate (DHAP) | D-Glyceraldehyde | D-Fructose-1,6-bisphosphate | nih.gov |
| Tagatose-1,6-diphosphate aldolase (TagA) | Dihydroxyacetone phosphate (DHAP) | L-Glyceraldehyde | L-Sorbose & L-Psicose | asm.org |
Microbial Fermentation Strategies for this compound Precursors
Microbial fermentation offers a promising alternative to purely enzymatic synthesis for producing precursors of this compound. This approach utilizes whole microbial cells, often genetically engineered, as "factories" to convert simple carbon sources like glucose or glycerol into valuable rare sugars. asm.orgresearchgate.net The primary advantage is the in vivo generation of necessary precursors, such as DHAP, from central metabolic pathways, thus avoiding the need to add expensive substrates externally. asm.org
A common strategy involves engineering strains of microorganisms like Corynebacterium glutamicum or Escherichia coli. asm.orgresearchgate.net These microbes can be modified to overexpress key enzymes, such as aldolases and phosphatases, while potentially knocking out competing metabolic pathways to channel the carbon flux towards the desired product. researchgate.net For instance, to produce L-sorbose and L-psicose, a recombinant C. glutamicum strain was developed to express a tagatose-1,6-diphosphate aldolase (TagA) and a fructose-1-phosphatase (YqaB). asm.org In this system, DHAP is produced from glucose via glycolysis, and when supplemented with L-glyceraldehyde, the engineered cells produce and secrete L-sorbose and L-psicose. asm.org This particular system yielded 2.53 g/liter of total ketoses from L-glyceraldehyde. asm.org
Similarly, strategies have been developed for D-sorbose and D-allulose (a C-3 epimer of D-fructose) production from glycerol in endotoxin-free E. coli strains. researchgate.net These systems leverage the cell's natural ability to metabolize glycerol to generate DHAP. researchgate.net By introducing the appropriate aldolase, such as RhaD, the cells can condense the internally produced DHAP with externally supplied D-glyceraldehyde to synthesize the target rare sugar phosphates. researchgate.net
The development of these microbial cell factories often requires significant metabolic engineering to optimize yield. This can include:
Overexpression of key enzymes : Increasing the levels of aldolases and phosphatases to drive the synthesis pathway. asm.org
Deletion of competing pathways : Removing enzymes that divert intermediates away from the target product. researchgate.net
Optimization of fermentation conditions : Adjusting factors like carbon source, temperature, and pH to maximize production. engineering.org.cn
The table below outlines microbial fermentation strategies for producing D-sorbose precursors.
| Microorganism | Carbon Source | Key Engineered Enzymes | Product(s) | Reference(s) |
| Corynebacterium glutamicum | Glucose & L-Glyceraldehyde | Tagatose-1,6-diphosphate aldolase (TagA), Fructose-1-phosphatase (YqaB) | L-Sorbose & L-Psicose | asm.org |
| Escherichia coli | Glycerol & D-Glyceraldehyde | L-rhamnulose-1-phosphate aldolase (RhaD), Fructose-1-phosphatase | D-Sorbose & D-Allulose | researchgate.netresearchgate.net |
Development of Biocatalytic Systems for Specific Isomers
The synthesis of specific stereoisomers of phosphorylated sugars like this compound relies heavily on the development and selection of highly specific biocatalytic systems. The stereochemical outcome of aldolase-catalyzed reactions is dependent on the specific enzyme used, as different aldolases exhibit distinct stereopreferences. researchgate.net
DHAP-dependent aldolases are broadly categorized into four main types: D-fructose-1,6-bisphosphate aldolase (FruA), L-fuculose-1-phosphate aldolase (FucA), L-rhamnulose-1-phosphate aldolase (RhaD), and D-tagatose-1,6-bisphosphate aldolase (TagA). researchgate.net While all can use DHAP as a donor, their selectivity towards acceptor aldehydes and the stereochemistry of the resulting product differ. For example, to synthesize D-allulose (D-psicose) from DHAP and D-glyceraldehyde, FucA and RhaD are effective catalysts. researchgate.net
Research has shown that some aldolases can lose their strict stereoselectivity when presented with non-natural substrates. nih.govasm.org For instance, RhaD, which is highly selective with L-glyceraldehyde, produces a mixture of D-sorbose and D-psicose when D-glyceraldehyde is the acceptor. nih.gov This property, while seemingly a drawback, can be exploited to produce multiple rare sugars simultaneously, which can then be separated. nih.govbeilstein-journals.org
Conversely, other enzymes maintain high fidelity. For example, D-tagatose-3-epimerase (DTEase) can be used to specifically convert D-tagatose into D-sorbose. beilstein-journals.org Immobilized DTEase from Pseudomonas sp. ST-24 has been used to obtain 2 g of D-sorbose from 3 g of D-tagatose. beilstein-journals.org Similarly, L-rhamnose isomerase can catalyze the conversion of D-sorbose to D-gulose, although the yield at equilibrium is relatively low (10%). beilstein-journals.orgnih.gov
The development of these specific biocatalytic systems involves:
Enzyme Screening : Testing a wide range of natural aldolases and isomerases to identify catalysts with the desired activity and stereoselectivity. asm.org
Enzyme Engineering : Modifying the active site of enzymes through techniques like site-directed mutagenesis to alter or improve their substrate specificity and stereoselectivity.
Process Optimization : Fine-tuning reaction conditions such as pH, temperature, and substrate concentrations to maximize the yield of the desired isomer and minimize byproduct formation. mdpi.com
The table below provides examples of biocatalytic systems for producing specific isomers related to D-sorbose.
| Enzyme/System | Substrate | Product Isomer | Key Finding | Reference(s) |
| L-rhamnulose-1-phosphate aldolase (RhaD) | DHAP + D-Glyceraldehyde | D-Sorbose-1-phosphate / D-Psicose-1-phosphate | Loss of stereoselectivity with D-glyceraldehyde allows for dual production. | nih.govbeilstein-journals.org |
| D-tagatose-3-epimerase (DTEase) | D-Tagatose | D-Sorbose | Efficient conversion with immobilized enzyme. | beilstein-journals.org |
| L-rhamnose isomerase | D-Sorbose | D-Gulose | Catalyzes isomerization to a different hexose (B10828440). | beilstein-journals.orgnih.gov |
Advanced Research Concepts and Future Directions
Computational Approaches in Enzyme Mechanism Elucidation and Drug Design
Modern computational chemistry and bioinformatics have become indispensable tools for investigating the intricate details of enzyme function at a molecular level. For enzymes that process D-sorbose 1,6-bisphosphate, such as certain classes of aldolases, these approaches provide insights that are often unattainable through experimental methods alone.
High-resolution crystal structures of enzymes like tagatose-1,6-bisphosphate aldolase (B8822740), which can also catalyze the reversible cleavage of sorbose 1,6-bisphosphate, serve as the foundation for computational studies. nih.gov These structures, determined through X-ray crystallography, reveal the precise three-dimensional arrangement of the active site. nih.gov This structural information allows researchers to perform molecular docking simulations, which predict how substrates like this compound or potential inhibitor molecules fit into the enzyme's active site.
Quantum mechanics/molecular mechanics (QM/MM) simulations can then be employed to model the enzymatic reaction itself. These hybrid methods treat the reacting parts of the substrate and key active site residues with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. This allows for the detailed investigation of transition states and reaction intermediates, clarifying the catalytic mechanism step-by-step. For instance, understanding how a specific lysine (B10760008) residue forms a Schiff base intermediate with the substrate and facilitates the C-C bond cleavage is a key question that can be addressed computationally. nih.govfrontiersin.org
These detailed mechanistic insights are crucial for rational drug design. researchgate.netcore.ac.uk By understanding the exact interactions that stabilize the substrate in the active site, scientists can design and screen for small molecules that mimic these interactions and act as potent and specific inhibitors. This is particularly relevant in developing antimicrobials, where the goal might be to inhibit a pathogen's specific metabolic enzyme that utilizes this compound or a related sugar phosphate (B84403), without affecting human enzymes. frontiersin.org
Systems Biology Integration for Comprehensive Metabolic Modeling
Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components in isolation. nih.gov A key tool in systems biology is the construction of genome-scale metabolic models (GEMs). psu.edu These models are mathematical representations of the entire metabolic network of an organism, built from its genomic and biochemical data. psu.edumdpi.com
Integrating this compound into these models is essential for a complete picture of carbohydrate metabolism, especially in organisms that possess pathways for rare sugar utilization. uni-heidelberg.de In such models, this compound would appear as a node connected to other metabolites through enzymatic reactions. For example, it would be linked to dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate via the reaction catalyzed by tagatose-1,6-bisphosphate aldolase. nih.govresearchgate.net
These comprehensive models allow researchers to perform in silico experiments to predict metabolic fluxes—the rates of turnover of molecules through the network—under various conditions. psu.edu For instance, a model could predict how a cell's metabolism would shift if the gene for an enzyme that produces or consumes this compound were knocked out. This can help identify essential genes, predict the effects of nutrient changes, and guide metabolic engineering efforts. nih.gov In biotechnology, such models could be used to optimize the microbial production of valuable rare sugars or other biochemicals by identifying bottlenecks and suggesting genetic modifications to reroute metabolic flux. frontiersin.org
Exploration of this compound's Role in Less Understood Biological Contexts
While this compound is known as a substrate for certain aldolases, its full physiological significance across the tree of life remains an area of active exploration. Its presence is often linked to the metabolism of L-sorbose, a rare sugar. In some bacteria, such as Lactobacillus casei, the metabolism of L-sorbose involves its phosphorylation and subsequent enzymatic conversions that may involve this compound as an intermediate before entering central glycolysis. asm.org
Research into the metabolic pathways of various microorganisms continues to uncover novel enzymes and pathways. The promiscuity of some enzymes, like the tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes which efficiently cleaves four different diastereoisomers including sorbose 1,6-bisphosphate, suggests that this intermediate may play a role in diverse metabolic contexts. nih.gov This lack of strict stereospecificity is a fascinating area of study, with implications for both evolution and biocatalysis. nih.govresearchgate.net
Furthermore, the study of rare sugars and their phosphorylated derivatives is gaining traction due to their potential biological activities. beilstein-journals.org For example, the related compound L-sorbose has been investigated for its anticancer properties, which are mediated by its intracellular conversion to sorbose-1-phosphate. mdpi.com While direct roles for this compound in such processes have not yet been established, the exploration of its potential regulatory or signaling functions, beyond being a simple metabolic intermediate, represents a compelling future research direction. Uncovering these less-understood roles could reveal new therapeutic targets or biotechnological applications for this and related sugar phosphates.
Q & A
Q. What is the metabolic role of fructose 1,6-bisphosphate in glycolysis and gluconeogenesis, and how is its concentration regulated experimentally?
Fructose 1,6-bisphosphate (F-1,6-BP) is a central metabolite in glycolysis, synthesized by phosphofructokinase-1 (PFK-1) via ATP-dependent phosphorylation of fructose 6-phosphate. It is cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P), which feed into downstream energy production . In gluconeogenesis, fructose 1,6-bisphosphatase (FBP1) hydrolyzes F-1,6-BP to fructose 6-phosphate, bypassing the irreversible PFK-1 step . To quantify intracellular F-1,6-BP, researchers use enzymatic assays (e.g., coupled with aldolase and triose-phosphate isomerase) or LC-MS/MS, ensuring rapid quenching of metabolism to preserve metabolite levels .
Q. Which enzymes directly interact with fructose 1,6-bisphosphate, and how are their activities assayed in vitro?
Key enzymes include:
- PFK-1 : Activity is measured via NADH-linked assays, monitoring ATP consumption or fructose 6-phosphate conversion. Allosteric activation by F-2,6-BP (a structural analog) is assessed using spectrophotometry .
- Aldolase : Cleavage of F-1,6-BP into DHAP and G3P is tracked via colorimetric detection of triose phosphates or coupled enzyme systems .
- FBP1 : Activity assays involve incubating purified enzyme with F-1,6-BP and measuring phosphate release using malachite green or radioactive labeling .
Advanced Research Questions
Q. How do structural analogs of fructose 1,6-bisphosphate influence allosteric regulation of phosphofructokinase (PFK), and what are the implications for enzyme kinetics?
PFK-1’s allosteric site requires bisphosphate groups spaced 9.0–10.2 Å apart. Analogs like 2,5-anhydro-D-mannitol 1,6-bisphosphate (2.9 × 10⁻⁷ M activation constant) and hexitol-1,6-bisphosphate (4.0 × 10⁻⁷ M) mimic F-1,6-BP’s geometry, reducing the lag phase in PFK-1 activation. Preincubation with 3–9 µM F-1,6-BP halves lag time, with pH-dependent efficacy (e.g., 3 µM at pH 7.8 vs. 8–9 µM at pH 7.2) . Kinetic studies use stopped-flow spectrophotometry or deuterium exchange mass spectrometry (DXMS) to track conformational changes upon analog binding .
Q. What experimental approaches are used to correlate fructose 1,6-bisphosphate-related enzymes (ALDOA, FBP1) with cancer prognosis, and how are data contradictions resolved?
- Bioinformatics : TCGA and CCLE datasets analyze mRNA/protein expression of ALDOA (pro-glycolysis) and FBP1 (pro-gluconeogenesis) in tumors. Spearman correlation (±0.3 threshold) identifies co-regulated genes (e.g., PKM2, HIF1A) .
- Survival Analysis : Kaplan-Meier plots stratify patients by ALDOA/FBP1 expression. In lung adenocarcinoma (LUAD), high ALDOA and low FBP1 correlate with poor overall survival (p < 0.001) .
- Contradictions : Discrepancies (e.g., FBP1’s role in non-small cell lung cancer) are addressed by validating in cell lines (e.g., NCI-H460) and controlling for tumor heterogeneity via single-cell RNA-seq .
Q. How do transcriptional regulators (e.g., MYBL2, FOXM1) modulate ALDOA and FBP1 expression in cancer, and what methodologies identify these networks?
Ingenuity Pathway Analysis (IPA) of TCGA data reveals upstream regulators like MYBL2 and FOXM1, which bind promoter regions of ALDOA/FBP1. Chromatin immunoprecipitation (ChIP-seq) and siRNA knockdown in LUAD cell lines confirm regulatory links. For example, FOXM1 suppression upregulates FBP1, impairing glycolysis and reducing tumor growth . Correlation heatmaps and Gene Set Enrichment Analysis (GSEA) further highlight pathways like Wnt/β-catenin and kinetochore signaling .
Methodological Challenges
Q. What are the key considerations when designing experiments to study fructose 1,6-bisphosphate’s role in enzyme conformational dynamics?
- Crystallography : Use the CCP4 suite for structure determination. For example, E. coli pyruvate kinase structures (PDB: 1A3W) reveal F-1,6-BP-induced loop movements critical for effector binding .
- Kinetic Isotope Effects (KIEs) : Deuterium-labeled F-1,6-BP tracks rate-limiting steps in aldolase cleavage .
- pH and Metal Ions : FBP1 requires Mg²⁺/Mn²⁺ for activity, optimized at pH 7.5–8.0. Pre-incubation with EDTA-free buffers prevents metal chelation artifacts .
Q. How do researchers address conflicting reports on fructose 1,6-bisphosphate’s impact on phosphoglucose isomerase (PGI) activity?
Early studies suggested F-1,6-BP activates PGI, but recent work shows no effect. To resolve this:
- Replicate assays using purified PGI (e.g., from rabbit muscle) and eliminate contaminating metabolites via HPLC.
- Use aldolase inhibitors (e.g., 5-unit pre-treatment) to prevent F-1,6-BP degradation during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
